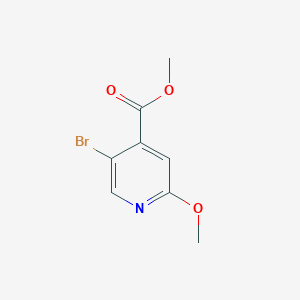
Methyl 5-bromo-2-methoxyisonicotinate
概要
説明
“Methyl 5-bromo-2-methoxyisonicotinate” is a chemical compound with the formula C8H8BrNO2 . It is also known as "Methyl 5-bromo-2-methoxypyridine-4-carboxylate" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H8BrNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3 . The molecular weight of this compound is 246.06 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 246.06 . The boiling point is 276.4±35.0°C at 760 mmHg . The compound should be stored in a sealed container in a dry, room-temperature environment .科学的研究の応用
Antiviral Activity
Methyl 5-bromo-2-methoxyisonicotinate and related compounds have been studied for their potential in antiviral applications. For example, research by Hocková et al. (2003) investigated 2,4-diamino-6-hydroxypyrimidines substituted with various groups, including a methyl group, for antiviral properties. They found that some derivatives exhibited marked inhibitory activity against retrovirus replication in cell culture, although the specific compound this compound was not explicitly mentioned in this context (Hocková et al., 2003).
Synthesis and Chemical Reactions
Several studies focus on the synthesis and reactions of compounds related to this compound. For instance, Morgentin et al. (2009) described an efficient synthesis method for related compounds, which could be relevant for the synthesis of this compound (Morgentin et al., 2009). Similarly, Farin˜a et al. (1987) explored Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives, which is related to the chemical structure of this compound (Farin˜a et al., 1987).
Photodynamic Therapy and Cancer Treatment
The compound's derivatives have also been researched for their potential in photodynamic therapy, a treatment method for cancer. Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yield, which are useful in photodynamic therapy. These derivatives share structural similarities with this compound (Pişkin et al., 2020).
Antibacterial Properties
Compounds structurally similar to this compound have also been studied for their antibacterial properties. Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides and found that some compounds exhibited moderate antibacterial activity (Xu et al., 2003).
Safety and Hazards
“Methyl 5-bromo-2-methoxyisonicotinate” is classified as a hazardous substance. It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Mode of Action
It is known that this compound is used in the synthesis of other substances .
Pharmacokinetics
It is known that this compound has high gastrointestinal absorption and is a brain-penetrant . Its lipophilicity, as indicated by its Log Po/w value, is 2.13 .
Action Environment
It is known that this compound is stable when sealed in a dry room temperature environment .
生化学分析
Biochemical Properties
Methyl 5-bromo-2-methoxyisonicotinate plays a role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with cytochrome P450 enzymes, particularly CYP1A2. This interaction can lead to the inhibition of the enzyme’s activity, affecting the metabolism of other substrates processed by CYP1A2 . Additionally, this compound may interact with other biomolecules such as transport proteins and receptors, influencing their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell signaling pathways, particularly those involving the cytochrome P450 enzymes. By inhibiting CYP1A2, this compound can alter the metabolism of endogenous and exogenous compounds, leading to changes in cellular metabolism and gene expression . These effects can impact cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cytochrome P450 enzymes. The bromine atom at the 5-position and the methoxy group at the 2-position on the pyridine ring contribute to the compound’s binding affinity and specificity. By binding to the active site of CYP1A2, this compound inhibits the enzyme’s activity, leading to changes in the metabolism of substrates processed by CYP1A2 . This inhibition can result in altered gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable when stored at room temperature in a sealed, dry environment . Over extended periods, the compound may degrade, leading to reduced efficacy and altered effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound’s effects on cellular processes can persist, but may diminish over time due to degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit CYP1A2 activity without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with other enzymes and proteins, leading to disrupted cellular processes and organ damage.
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by CYP1A2, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The inhibition of CYP1A2 by this compound can also impact the metabolism of other compounds processed by this enzyme, leading to altered metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound can influence its activity and function, as well as its effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s interactions with enzymes and proteins, leading to more pronounced effects on cellular processes.
特性
IUPAC Name |
methyl 5-bromo-2-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPQMLCPRUPXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673245 | |
| Record name | Methyl 5-bromo-2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-25-9 | |
| Record name | Methyl 5-bromo-2-methoxy-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-2-methoxyisonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



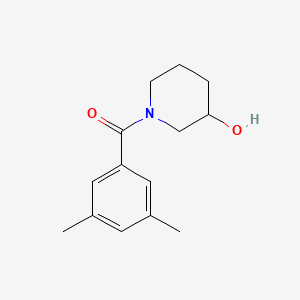
![Methyl 2-(5-cyanobenzo[B]thiophen-2-YL)acetate](/img/structure/B1463537.png)
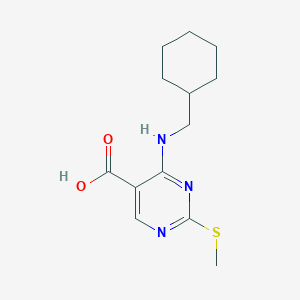
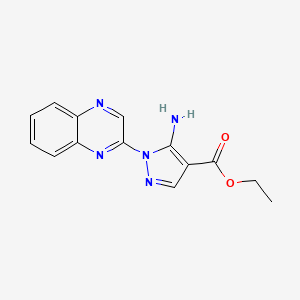
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)
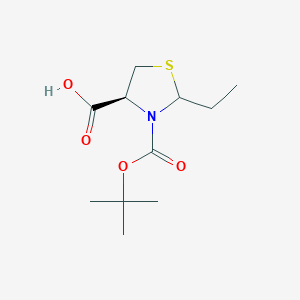
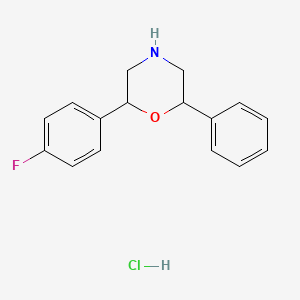
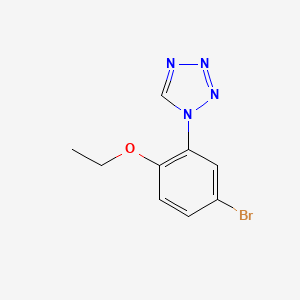
![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)
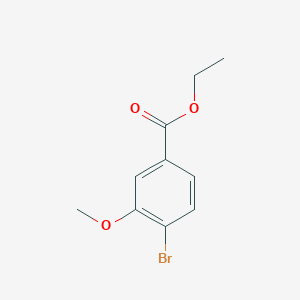

![N-[2-(2-Methylphenoxy)butyl]-4-propoxyaniline](/img/structure/B1463554.png)

